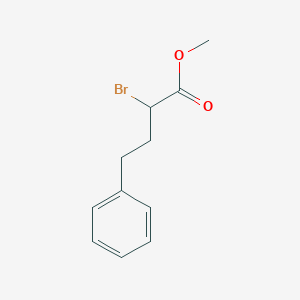

Methyl 2-bromo-4-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZMKUFGKXJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306852 | |

| Record name | Methyl α-bromobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16503-47-2 | |

| Record name | Methyl α-bromobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16503-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-bromobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 4 Phenylbutanoate and Analogues

Syntheses via Precursor Derivatization

Given the challenges of direct α-bromination, multi-step sequences starting from functionalized precursors are often more practical and reliable. This approach typically involves synthesizing the corresponding α-bromo acid first, followed by esterification.

The most established route to α-bromo esters is through the derivatization of the corresponding carboxylic acid. The Hell-Volhard-Zelinskii (HVZ) reaction is the benchmark method for the α-bromination of carboxylic acids. jove.com

The synthesis proceeds in two conceptual steps:

α-Bromination of the Carboxylic Acid: 4-Phenylbutanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ first converts the carboxylic acid into an acyl bromide. This intermediate enolizes much more readily than the parent carboxylic acid. libretexts.org The resulting enol then reacts with bromine at the α-position.

Esterification: The intermediate α-bromo acyl bromide is then converted to the methyl ester. This can be achieved simply by adding methanol (B129727) to the reaction mixture, which displaces the bromide from the acyl group in a nucleophilic acyl substitution reaction to yield Methyl 2-bromo-4-phenylbutanoate. libretexts.org Alternatively, the 2-bromo-4-phenylbutanoic acid nih.gov can be isolated after aqueous workup and then esterified using standard methods.

Table 2: Selected Esterification Methods for 2-Bromo-4-phenylbutanoic Acid

| Method | Reagents | General Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess methanol | Equilibrium process; water removal may be needed to drive to completion. byjus.com |

| Reaction with Diazomethane (B1218177) | Diazomethane (CH₂N₂) | Ethereal solution, room temperature | High-yielding and clean, but diazomethane is toxic and explosive. |

| Alkyl Halide with Carboxylate Salt | 1. Base (e.g., NaHCO₃) 2. Methyl Iodide (CH₃I) | Formation of carboxylate salt, then SN2 reaction with alkyl halide. | Mild conditions, avoids strong acids. |

| In situ from HVZ reaction | Methanol (CH₃OH) | Added directly to the α-bromo acyl bromide intermediate. | Efficient one-pot procedure. libretexts.org |

This compound can also be synthesized from other α-substituted butanoates. This approach is valuable for introducing the bromo-substituent late in a synthetic sequence or for accessing the compound from more readily available precursors.

From α-Hydroxy Esters: The synthesis can start from methyl 2-hydroxy-4-phenylbutanoate. The hydroxyl group is a poor leaving group and must first be activated. Common methods include conversion to a tosylate or mesylate ester, followed by an SN2 displacement with a bromide salt (e.g., lithium bromide). The Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide, can also achieve this transformation directly.

From other α-Halo Esters: Halogen exchange, known as the Finkelstein reaction, can be employed. For example, methyl 2-chloro-4-phenylbutanoate can be converted to the desired bromo-compound by treatment with a bromide salt like sodium bromide in a suitable solvent such as acetone (B3395972). The equilibrium is driven by the precipitation of the less soluble sodium chloride. This method has been noted as a way to diversify α-halogenated esters. organic-chemistry.org

Utilization of β-Phenethyl Halides in Butanoate Construction

The construction of the 4-phenylbutanoate backbone is a critical step in the synthesis of the target molecule. A common and effective strategy involves the use of β-phenethyl halides as key building blocks. These methods typically rely on the formation of a new carbon-carbon bond between the phenethyl group and a three-carbon acyl equivalent.

One established approach is the malonic ester synthesis. In this method, diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then alkylated with a β-phenethyl halide, typically 2-phenylethyl bromide or iodide. The resulting dialkylated malonic ester undergoes hydrolysis and subsequent decarboxylation upon heating to yield 4-phenylbutanoic acid. The acid can then be esterified to methyl 4-phenylbutanoate, which is the direct precursor to the final product. The final step is the α-bromination of the ester, commonly achieved using N-Bromosuccinimide (NBS) with a radical initiator or via Hell-Volhard-Zelinsky reaction conditions on the corresponding carboxylic acid prior to esterification.

Alternatively, acetoacetic ester synthesis provides another route. Similar to the malonic ester synthesis, the enolate of ethyl acetoacetate (B1235776) is generated and subsequently alkylated with a phenethyl halide. The resulting product is then subjected to ketonic hydrolysis using dilute acid or base, which cleaves the acetyl group and yields ethyl 4-phenylbutanoate after decarboxylation.

A more direct approach involves the use of organometallic reagents. For instance, a Grignard reagent (phenethylmagnesium bromide) or a Gilman cuprate (B13416276) (lithium diphenethylcuprate) can be prepared from 2-phenylethyl bromide. These reagents can then participate in a conjugate addition reaction with an appropriate α,β-unsaturated ester, such as methyl acrylate, to form the 4-phenylbutanoate skeleton directly.

| Method | Starting Materials | Key Steps | Intermediate |

| Malonic Ester Synthesis | Diethyl malonate, 2-Phenylethyl bromide | Alkylation, Hydrolysis, Decarboxylation, Esterification | Diethyl 2-(2-phenylethyl)malonate |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, 2-Phenylethyl bromide | Alkylation, Ketonic Hydrolysis, Decarboxylation | Ethyl 2-acetyl-4-phenylbutanoate |

| Organometallic Conjugate Addition | 2-Phenylethyl bromide, Methyl acrylate | Grignard/Cuprate formation, 1,4-Addition | Methyl 4-phenylbutanoate |

Catalytic Approaches to Brominated Esters

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. mdpi.com Recent advances have led to the development of various catalytic systems for the synthesis of α-brominated esters.

Transition Metal-Catalyzed Bromination or Coupling Reactions

Transition metal catalysis provides powerful tools for C-H functionalization and cross-coupling reactions. mdpi.comresearchgate.net For the synthesis of α-brominated esters, transition metals like ruthenium, iron, and copper can catalyze the direct bromination of C(sp³)–H bonds. For example, a manganese(II)/bipyridine system has been shown to catalyze the bromination of unactivated aliphatic C(sp³)-H bonds using N-bromosuccinimide (NBS). researchgate.net Similarly, copper-catalyzed systems have been developed for the selective C-H bromination of specific scaffolds. nih.gov These methods can potentially be applied to the direct α-bromination of methyl 4-phenylbutanoate, offering a more atom-economical route compared to traditional methods that require pre-functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, or Sonogashira reactions, represent another powerful strategy. mdpi.com While not directly used for bromination, they are instrumental in constructing complex molecular frameworks that might contain the desired 4-phenylbutanoate substructure.

| Catalyst System | Reaction Type | Bromine Source | Key Feature |

| [{Ru(p-cymene)Cl₂}₂] | C-H Bromination | Tetrabutylammonium (B224687) tribromide | Meta-selective C-H bromination of directed arenes. researchgate.net |

| Mn(II)/Bipyridine | C-H Bromination | N-Bromosuccinimide (NBS) | Bromination of unactivated aliphatic C-H bonds. researchgate.net |

| Cu(II) salts | C-H Bromination | Ethyl bromodifluoroacetate | Selective C5-H bromination of 8-aminoquinoline (B160924) amides. nih.gov |

| Fe(III) salts | Nucleophilic Substitution | TMS-N₃ (for azidation) | Catalyzes substitution of leaving groups like acetates. mdpi.com |

Organocatalytic Methods for Asymmetric α-Bromination

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules without the need for metal catalysts. nih.gov The development of organocatalytic asymmetric α-bromination of carbonyl compounds, particularly aldehydes and ketones, has been a significant achievement. rsc.orgnih.gov These reactions typically employ chiral secondary amines, such as proline derivatives, as catalysts. youtube.com

The catalytic cycle involves the formation of a chiral enamine intermediate from the carbonyl substrate and the organocatalyst. This enamine then reacts with an electrophilic bromine source (e.g., NBS), with the chiral environment of the catalyst directing the attack to one face of the enamine, thereby establishing the stereocenter. Subsequent hydrolysis releases the α-brominated carbonyl product and regenerates the catalyst. While initial studies focused on aldehydes and ketones, these principles can be extended to esters, providing a direct route to enantiomerically enriched this compound. rsc.orgnih.gov The use of specific catalysts can afford high yields and enantioselectivities (up to 96% ee for aldehydes). nih.gov

| Catalyst Type | Substrate Class | Typical Bromine Source | Reported Enantiomeric Excess (ee) |

| C₂-Symmetric Diphenylpyrrolidine | Aldehydes | N-Bromosuccinimide (NBS) | Up to 96% ee. rsc.orgnih.gov |

| C₂-Symmetric Imidazolidine | Ketones | N-Bromosuccinimide (NBS) | Up to 94% ee. rsc.orgnih.gov |

| Proline Derivatives | Aldehydes | N-Bromosuccinimide (NBS) | Good to excellent ee. youtube.com |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical transformations. nih.gov This approach is particularly effective for producing enantiomerically pure compounds. A viable chemoenzymatic route to chiral this compound begins with a prochiral precursor, such as ethyl 2-oxo-4-phenylbutanoate.

In a key biocatalytic step, this ketoester can be asymmetrically reduced to the corresponding α-hydroxy ester, ethyl (R)- or (S)-2-hydroxy-4-phenylbutyrate. researchgate.net This reduction is often carried out using whole-cell biocatalysts (like Pichia pastoris or baker's yeast) or isolated reductase enzymes, which exhibit high regio- and enantioselectivity. researchgate.net For example, the reduction of ethyl 2,4-dioxo-4-phenylbutyrate using baker's yeast can yield (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with 98% ee. researchgate.net

Once the chiral α-hydroxy ester is obtained, the hydroxyl group can be converted into a bromide using standard chemical methods. This transformation can be achieved using reagents such as phosphorus tribromide (PBr₃) or via an Appel reaction (using CBr₄ and PPh₃). This two-step sequence—enzymatic reduction followed by chemical bromination—provides excellent control over the stereochemistry at the C-2 position.

| Biocatalyst | Substrate | Product | Conversion / Enantioselectivity |

| Pichia pastoris CBS 704 | Ethyl 2,4-dioxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | High conversion and enantioselectivity. researchgate.net |

| Baker's Yeast | Ethyl 2,4-dioxo-4-phenylbutyrate | (−)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 80% yield, 98% ee. researchgate.net |

| Carbonyl Reductases | Ketoesters | Chiral hydroxyesters | Variable activity and enantioselectivity. researchgate.net |

Enantioselective Synthesis and Stereocontrol Strategies

Achieving high levels of stereocontrol is paramount when synthesizing chiral molecules for applications in pharmaceuticals and materials science. Beyond the catalytic methods described above, substrate-controlled strategies, particularly those using chiral auxiliaries, offer a robust and reliable approach.

Chiral Auxiliary-Based Syntheses of this compound

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

A well-established method for asymmetric alkylation involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org The synthesis would begin by acylating a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an acetyl halide to form an N-acyloxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a stereodefined Z-enolate, which is shielded on one face by the auxiliary's substituent.

This enolate is then alkylated with a phenethyl halide (e.g., 2-phenylethyl iodide). The steric hindrance from the auxiliary directs the electrophile to the opposite face of the enolate, resulting in a highly diastereoselective alkylation. Finally, the auxiliary is cleaved under mild conditions (e.g., using lithium hydroxide (B78521) or sodium methoxide) to yield the enantiomerically enriched 4-phenylbutanoic acid or its methyl ester. This chiral ester can then be subjected to α-bromination to afford the target molecule with a defined stereochemistry. The predictability and high diastereoselectivity of this method make it a powerful tool for asymmetric synthesis. wikipedia.org

| Chiral Auxiliary Type | Key Example | Application | Stereocontrol Mechanism |

| Oxazolidinones | Evans' Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Asymmetric Alkylation, Aldol Reactions. wikipedia.org | Steric shielding of one face of the enolate. |

| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Alkylation, Diels-Alder Reactions | Steric hindrance directs incoming electrophiles. |

| Pseudoephedrine | Myers' Pseudoephedrine Amides | Asymmetric Alkylation | Chelation control with the lithium enolate. wikipedia.org |

| 1-Phenylethylamine | 1-Phenylethylamine | Synthesis of chiral acids and amines. rsc.org | Used as both auxiliary and nitrogen source. rsc.org |

Asymmetric Catalysis for α-Stereocenter Formation

The creation of a defined stereocenter at the α-position of brominated esters like this compound is a significant challenge in stereoselective synthesis. Asymmetric catalysis offers a powerful strategy to control this stereochemistry, directly yielding enantiomerically enriched products from racemic or prochiral precursors. One of the primary methods developed for this purpose is the asymmetric cross-coupling of racemic α-bromo esters.

A notable advancement in this area is the development of the first catalytic asymmetric Hiyama cross-couplings of racemic α-bromo esters with aryl and alkenyl silanes. organic-chemistry.org This method facilitates the enantioselective synthesis of α-aryl carboxylic acids, which are valuable precursors in the pharmaceutical industry. organic-chemistry.org The process is a stereoconvergent one, meaning it can convert a racemic mixture into a single, enantiomerically enriched product.

The optimized catalyst system for this transformation typically involves a combination of a nickel(II) source, such as NiCl₂·glyme, and a chiral diamine ligand. organic-chemistry.orgacs.org This catalytic system effectively promotes the cross-coupling reaction at room temperature. organic-chemistry.org Research has demonstrated that α-bromo esters with smaller alkyl substituents tend to exhibit higher enantioselectivity, achieving up to 90% enantiomeric excess (ee). organic-chemistry.org A key advantage of this methodology is its tolerance of various functional groups, including esters, ethers, and olefins. organic-chemistry.org The scope of the reaction also extends to substituted aryl silanes, which can be coupled to achieve good yields and enantioselectivities. organic-chemistry.org

The following table summarizes representative results from a study on nickel-catalyzed asymmetric Hiyama cross-couplings of racemic α-bromo esters with phenyltrimethoxysilane.

Table 1: Nickel/Diamine-Catalyzed Asymmetric Arylation of Racemic α-Bromo Esters

| Entry | R¹ in α-Bromo Ester | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Methyl | 88 | 88 |

| 2 | Ethyl | 81 | 85 |

| 3 | n-Propyl | 77 | 78 |

| 4 | i-Butyl | 85 | 90 |

| 5 | i-Propyl | 47 | 51 |

Data sourced from studies on catalytic asymmetric cross-couplings. acs.org

The data indicates that the steric hindrance of the R¹ group plays a significant role in the enantioselectivity of the reaction, with less bulky substituents generally providing higher enantiomeric excess. acs.org This method represents a significant step forward in generating α-aryl carboxylic acid derivatives with good enantiomeric excess through a catalytic asymmetric process. acs.org

Resolution and Deracemization Techniques for Chiral Brominated Esters

Beyond direct asymmetric synthesis, the resolution of racemic mixtures and deracemization techniques are crucial for obtaining enantiomerically pure chiral brominated esters. These methods separate or convert a mixture of enantiomers into a single, desired enantiomer.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is a particularly powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution process with in-situ racemization of the starting material. wikipedia.orgresearchgate.net For α-bromo esters, the carbon-bromine bond at the chiral center can be epimerized, allowing the (R) and (S) enantiomers to interconvert during the resolution process. wikipedia.org

A common approach for the DKR of α-bromo esters involves enzymatic hydrolysis. In this process, an enantioselective enzyme, such as a lipase (B570770), selectively catalyzes the hydrolysis of one enantiomer of the ester. Simultaneously, a racemization catalyst or reagent is used to continuously interconvert the unreacted ester enantiomer into the reactive one. rsc.orgrsc.org Bromide ions, for instance, have been shown to racemize an α-bromo ester more rapidly than the corresponding carboxylate, which is a key principle exploited in this type of DKR. rsc.orgrsc.org

Another DKR strategy involves nucleophilic substitution with chiral nucleophiles. For example, the reaction of racemic α-bromo carboxylic acid derivatives with chiral α-amino esters in the presence of tetrabutylammonium iodide (TBAI) and a base like diisopropylethylamine (DIEA) has been investigated. researchgate.net This method leads to the stereoselective synthesis of iminodicarboxylic acid derivatives with diastereomeric ratios up to 87:13. researchgate.net The mechanism suggests that the α-bromo starting material is configurationally labile under the reaction conditions, enabling the dynamic resolution process. researchgate.net

Table 2: Dynamic Kinetic Resolution of α-Bromo Carboxylic Acid Derivatives

| Nucleophile (Chiral α-Amino Ester) | Product | Diastereomeric Ratio (dr) |

|---|---|---|

| L-Alanine Methyl Ester | N-Carboxyalkyl Dipeptide Analogue | 90:10 |

| D-Alanine Methyl Ester | N-Carboxyalkyl Dipeptide Analogue | 85:15 |

| Glycine Methyl Ester | N-Carboxyalkyl Dipeptide Analogue | Not Applicable |

Illustrative data based on investigations of DKR with chiral nucleophiles. researchgate.net

Deracemization

Deracemization is a process that directly converts a racemate into a single enantiomer without the need for an external resolving agent in a stoichiometric amount. These processes often utilize enzymes. For instance, the deracemization of racemic alcohols can be achieved using a combination of stereocomplementary ketoreductases. researchgate.net Similarly, transaminases have been applied to the deracemization of racemic amines. researchgate.net

For α-substituted carboxylic acids, which are structurally related to the hydrolysis products of brominated esters, microbial deracemization has been explored. researchgate.net For example, an enzyme system from Nocardia diaphanozonaria can catalyze the inversion of the chiral center of various 2-substituted carboxylic acids. researchgate.net Lipase-catalyzed deracemization of arylcarboxylic acid esters has also been demonstrated, where enzymatic hydrolysis is carried out to approximately 50% conversion, followed by separation. mdpi.com To enhance the enantiomeric purity of the resulting acid, a second enzymatic deracemization step can be performed. mdpi.com

Chiral Separation

When direct resolution or deracemization is not employed, the separation of enantiomers from a racemic mixture can be accomplished using chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. mdpi.comnih.gov The choice of the chiral stationary phase and the mobile phase composition is critical for achieving effective separation of the brominated ester enantiomers. mdpi.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 2 Bromo 4 Phenylbutanoate

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a bromine atom, a good leaving group, on the carbon adjacent to the ester carbonyl group makes Methyl 2-bromo-4-phenylbutanoate an excellent candidate for nucleophilic substitution reactions.

Nucleophilic substitution at the α-carbon of this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions.

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com This backside attack leads to an inversion of stereochemistry at the chiral center. khanacademy.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. youtube.comchemicalnote.com For this compound, which is a secondary alkyl halide, the SN2 pathway is sterically accessible, though more hindered than a primary halide. youtube.comchemicalnote.com

The SN1 (Substitution Nucleophilic Unimolecular) pathway, in contrast, is a two-step process. chemicalnote.com The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the planar carbocation. libretexts.org Because the nucleophile can attack from either face of the carbocation, the SN1 reaction typically leads to a racemic mixture of products if the starting material is chiral. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. libretexts.org The stability of the potential secondary carbocation at the α-position of this compound, which is benzylic and thus resonance-stabilized, makes the SN1 pathway a plausible alternative under appropriate conditions, such as in the presence of a weak nucleophile and a polar protic solvent. libretexts.org

| Factor | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order: Rate = k[Substrate] libretexts.org | Second-order: Rate = k[Substrate][Nucleophile] chemicalnote.com |

| Mechanism | Two steps, carbocation intermediate chemicalnote.com | One step, concerted youtube.com |

| Stereochemistry | Racemization libretexts.org | Inversion of configuration khanacademy.orgmasterorganicchemistry.com |

| Substrate Structure | Favored by more substituted (tertiary > secondary) halides that can form stable carbocations. libretexts.org | Favored by less sterically hindered (methyl > primary > secondary) halides. youtube.comchemicalnote.com |

| Nucleophile | Favored by weak nucleophiles. libretexts.org | Favored by strong nucleophiles. |

| Solvent | Favored by polar protic solvents. libretexts.org | Favored by polar aprotic solvents. iitk.ac.in |

This compound readily reacts with various oxygen-centered nucleophiles. For instance, in the presence of a hydroxide (B78521) source, such as sodium hydroxide, it can undergo hydrolysis to form the corresponding α-hydroxy ester. Under more forcing conditions or with stronger bases, elimination reactions can compete. The choice of solvent is critical; polar aprotic solvents will generally favor an SN2 pathway for substitution.

Nitrogen-centered nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, can displace the bromide to form α-amino acid esters. These reactions are fundamental in the synthesis of phenylalanine derivatives and other related compounds. The reaction typically proceeds via an SN2 mechanism, especially with less sterically hindered amines. The resulting products are valuable building blocks in peptide synthesis and medicinal chemistry.

Carbon-centered nucleophiles provide a powerful means to form new carbon-carbon bonds. Organometallic reagents, such as organocuprates or Grignard reagents (in the presence of a copper catalyst to suppress side reactions), can be used to introduce alkyl or aryl groups at the α-position. Similarly, enolates derived from ketones, esters, or other carbonyl compounds can act as nucleophiles in reactions with this compound. These reactions, often proceeding through an SN2 mechanism, are crucial for the construction of more complex carbon skeletons. For example, the reaction with an enolate can lead to the formation of a γ-keto ester.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions to yield unsaturated products, primarily methyl 4-phenylbut-2-enoate. The regioselectivity and stereoselectivity of these reactions are influenced by the reaction mechanism, which can be E1, E2, or E1cB.

The E2 (Elimination Bimolecular) mechanism is a concerted process where a base removes a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously. masterorganicchemistry.com This reaction requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com Strong, bulky bases favor the E2 pathway and often lead to the formation of the less substituted (Hofmann) alkene, while smaller, strong bases tend to yield the more substituted (Zaitsev) alkene. libretexts.org

The E1 (Elimination Unimolecular) mechanism proceeds in two steps, initiated by the formation of a carbocation intermediate, similar to the SN1 pathway. masterorganicchemistry.comlibretexts.org A weak base then removes a proton from the β-carbon in the second step. libretexts.org E1 reactions are favored by the same conditions that favor SN1 reactions: a good leaving group, a stable carbocation, a weak base, and a polar protic solvent. libretexts.org These reactions typically follow Zaitsev's rule, leading to the more substituted and stable alkene. youtube.com

The E1cB (Elimination Unimolecular conjugate Base) mechanism is a two-step pathway that begins with the deprotonation of the β-carbon to form a carbanion (the conjugate base). iitk.ac.inmasterorganicchemistry.com In the second step, the leaving group is expelled. masterorganicchemistry.com This mechanism is favored when the β-protons are particularly acidic, such as when they are adjacent to a carbonyl group, and when a poor leaving group is present. libretexts.org Given the presence of the ester group in this compound, which can stabilize an adjacent carbanion through resonance, the E1cB pathway is a possibility under specific basic conditions.

| Mechanism | Kinetics | Base Requirement | Leaving Group | Solvent | Stereochemistry | Major Product |

| E1 | First-order youtube.com | Weak base libretexts.org | Good | Polar protic libretexts.org | No specific requirement | Zaitsev (more substituted alkene) youtube.com |

| E2 | Second-order youtube.com | Strong base iitk.ac.in | Good | Polar aprotic favored iitk.ac.in | Anti-periplanar iitk.ac.in | Zaitsev (with small bases), Hofmann (with bulky bases) libretexts.org |

| E1cB | Can be first or second order | Strong base libretexts.org | Poor (but can occur with good leaving groups if β-H is acidic) libretexts.org | Varies | No specific requirement | Conjugated system favored libretexts.org |

Formation of Unsaturated Ester Products

The formation of unsaturated esters from this compound is primarily achieved through β-elimination reactions, which can proceed via either a bimolecular (E2) or a unimolecular (E1) mechanism. mgscience.ac.in The operative pathway is highly dependent on the reaction conditions, particularly the nature of the base, the solvent, and the temperature.

In the presence of a strong, non-bulky base such as sodium ethoxide in ethanol (B145695), the E2 mechanism is favored. ksu.edu.sa This is a concerted, one-step process where the base abstracts a proton from the β-carbon (C3) simultaneously with the departure of the bromide leaving group from the α-carbon (C2). mgscience.ac.in This reaction typically follows Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more stable, alkene. ksu.edu.samsu.edu In this case, the major product would be Methyl (E)-4-phenylbut-2-enoate, which benefits from conjugation between the double bond and the ester group.

Conversely, using a sterically hindered (bulky) base, such as potassium tert-butoxide, can lead to the formation of the Hofmann product as the major isomer. ksu.edu.sa The bulky base preferentially abstracts the more sterically accessible proton from the γ-carbon (C4), if it were a β-position, but in this molecule, the primary β-protons are at C3. However, if we consider the protons on the phenethyl group, abstraction from the benzylic position (C4) is not a standard β-elimination. Therefore, the primary competition is between the different β-protons if they were electronically or sterically distinct. For this compound, the β-protons are on C3. A bulky base would still favor the Zaitsev product due to the significant stability gained from conjugation, although the reaction rate might be slower compared to a less hindered substrate.

The E1 mechanism becomes competitive under conditions that favor the formation of a carbocation, such as in a polar protic solvent (e.g., ethanol or water) with a weak base or simply upon heating. cureffi.org The reaction proceeds in two steps: a slow, rate-determining cleavage of the carbon-bromine bond to form a secondary carbocation intermediate, followed by a rapid removal of a β-proton by the solvent or a weak base to form the double bond. ksu.edu.sa Similar to the E2 pathway, the E1 reaction also predominantly yields the more stable Zaitsev product. ksu.edu.sa

| Reaction Condition | Mechanism | Major Product | Minor Product |

| Strong, non-bulky base (e.g., NaOEt in EtOH) | E2 | Methyl 4-phenylbut-2-enoate | Methyl 4-phenylbut-3-enoate |

| Strong, bulky base (e.g., K-OtBu) | E2 | Methyl 4-phenylbut-2-enoate (Zaitsev) | Methyl 4-phenylbut-3-enoate (Hofmann) |

| Weak base, polar protic solvent (e.g., EtOH, heat) | E1 | Methyl 4-phenylbut-2-enoate | Methyl 4-phenylbut-3-enoate |

Stereochemical Outcomes of Elimination Processes

The stereochemistry of the resulting unsaturated ester is dictated by the reaction mechanism.

E2 Elimination: The E2 reaction is stereospecific and requires a specific spatial arrangement of the departing proton and leaving group. mgscience.ac.in For the reaction to occur, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. tib.eulibretexts.org This means they lie in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°.

To form the more stable (E)-isomer of Methyl 4-phenylbut-2-enoate, the molecule must adopt a transition state where the phenethyl group and the methoxycarbonyl group are positioned anti to each other, minimizing steric strain. This conformation allows for the anti-periplanar elimination to proceed smoothly, leading to the thermodynamically favored trans-alkene. The formation of the (Z)-isomer would require a higher energy, syn-eclipsed conformation in the transition state, making it a minor product. tib.eu

E1 Elimination: In contrast, the E1 mechanism is not stereospecific because it involves a planar carbocation intermediate. libretexts.org After the bromide ion departs, the resulting secondary carbocation is sp² hybridized and flat. The base (often the solvent) can then abstract a proton from the adjacent carbon from either face of the molecule. While there is free rotation around the C2-C3 single bond in the carbocation, the elimination step will still favor the formation of the more stable (E)-alkene over the sterically more hindered (Z)-alkene. libretexts.org Thus, while both isomers are possible, the (E)-isomer will be the major stereochemical product.

| Mechanism | Stereochemical Requirement | Predominant Stereoisomer | Rationale |

| E2 | Anti-periplanar geometry | (E)-Methyl 4-phenylbut-2-enoate | Lower energy staggered transition state |

| E1 | None (planar carbocation) | (E)-Methyl 4-phenylbut-2-enoate | Formation of the more thermodynamically stable alkene |

Rearrangement Processes Involving the Butanoate Skeleton

The carbon skeleton of this compound can undergo rearrangements, particularly under conditions that generate a carbocation intermediate.

Carbocation Rearrangements in Acidic Conditions

In acidic media or under solvolysis conditions that favor an E1/SN1 pathway, the initial loss of the bromide ion generates a secondary carbocation at the C2 position. libretexts.org Carbocations are prone to rearrangement to form a more stable species. libretexts.orglibretexts.org The stability of carbocations follows the order: tertiary > secondary > primary.

In the case of the 4-phenylbutan-2-yl cation, a 1,2-hydride shift could occur. This involves the migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon to the positively charged carbon. cureffi.org A hydride shift from C3 to C2 would result in another secondary carbocation, offering no energetic advantage.

However, a more significant rearrangement can be envisioned. Although a direct hydride shift from C4 to C2 is a less common 1,3-shift, a series of shifts or a direct 1,2-hydride shift from C3 followed by a phenyl shift from C4 is mechanistically complex. A more plausible rearrangement involves a 1,2-hydride shift from the C3 to the C2 position, followed by potential subsequent shifts if a more stable carbocation can be formed. The primary carbocation formed upon ionization is a secondary alkyl carbocation. A 1,2-hydride shift from C3 to C2 would regenerate a secondary carbocation, so this is unlikely unless there is another driving force. A key possibility is the shift of the phenyl group.

| Initial Carbocation | Type | Rearranged Carbocation | Type | Driving Force |

| 4-phenylbutan-2-yl cation | Secondary | 1-phenylbutan-2-yl cation (via hydride shift) | Secondary Benzylic | Increased stability due to resonance with the phenyl ring |

Rearrangements of the Phenylbutanoate Backbone

More profound skeletal rearrangements of the phenylbutanoate backbone can occur, for instance, through phenyl migration. If a carbocation is formed at C2, a 1,3-hydride shift from the benzylic C4 position is not typically favored. However, a sequence of shifts could lead to the migration of the phenyl group. For example, after the initial formation of the C2 carbocation, a rearrangement could potentially move the positive charge to C3. From there, a 1,2-phenyl shift could occur, moving the phenyl group from C4 to C3, to generate a new carbocation at C4. Such rearrangements, like the Wagner-Meerwein rearrangement, are driven by the formation of a more stable carbocation. cureffi.org The stability of the resulting carbocation would be the determining factor for such a process to occur.

Radical-Mediated Transformations

Homolytic Cleavage of C-Br Bond

The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage when subjected to energy in the form of heat or ultraviolet (UV) light, or in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). lumenlearning.com This cleavage results in the formation of a bromine radical and a secondary alkyl radical centered at the C2 position of the butanoate chain.

Initiation: R-Br + initiator/hv → R• + Br•

The stability of the resulting carbon radical follows the same trend as carbocations (tertiary > secondary > primary), so the secondary radical formed is relatively stable. lumenlearning.com

Propagation: Once formed, this radical can participate in a variety of chain reactions. For example, it can abstract a hydrogen atom from a solvent molecule (H-S), leading to the formation of the reduced product, Methyl 4-phenylbutanoate, and a new solvent radical.

R• + H-S → R-H + S•

Alternatively, if a suitable trapping agent is present, the radical can react to form new C-C or C-heteroatom bonds. In the absence of other reagents, the radical may also participate in elimination reactions to form an unsaturated product and a hydrogen radical, although this is less common than abstraction.

| Initiation Method | Resulting Radicals | Potential Subsequent Steps |

| UV Light (photolysis) | Methyl 4-phenylbutanoat-2-yl radical, Bromine radical | Hydrogen abstraction, Dimerization, Disproportionation |

| Radical Initiator (e.g., AIBN) | Methyl 4-phenylbutanoat-2-yl radical, Bromine radical | Reaction with trapping agents, Polymerization (if applicable) |

Radical Chain Reactions and Stoichiometric Considerations

The reactivity of this compound in radical reactions is primarily dictated by the carbon-bromine (C-Br) bond at the α-position. This bond can undergo homolytic cleavage to generate a carbon-centered radical. Such reactions typically proceed via a radical chain mechanism, which consists of three distinct phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation: The reaction is initiated by the formation of a radical species. This is often achieved by using a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, which decomposes upon heating or UV irradiation to generate radicals. libretexts.org These initiator radicals then abstract a hydrogen atom from a suitable donor, like tributyltin hydride (Bu₃SnH), to produce a tributyltin radical (Bu₃Sn•).

Propagation: The propagation phase involves a series of steps where one radical is consumed and another is generated, allowing the chain to continue. libretexts.orgmasterorganicchemistry.com In the context of this compound, the tributyltin radical abstracts the bromine atom to form a stable tributyltin bromide and a new carbon-centered radical at the α-position of the butanoate chain. This carbon radical then abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the reduced product (Methyl 4-phenylbutanoate) and regenerating the tributyltin radical, which can then participate in another cycle. libretexts.org

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.org This can occur through various combinations, such as two tributyltin radicals coupling or a tributyltin radical combining with the carbon-centered radical intermediate. Termination events are generally rare compared to propagation steps due to the low concentration of radical species. libretexts.org

The stoichiometry of these reactions is crucial. While the radical initiator is required in only catalytic amounts (typically 1-10 mol%), the radical propagator (e.g., tributyltin hydride) must be present in at least a stoichiometric amount relative to the starting halide to ensure complete conversion. libretexts.org

Table 1: Mechanistic Steps and Stoichiometric Roles in a Radical Chain Reaction

| Phase | Reaction Step | Description | Stoichiometric Consideration |

| Initiation | Initiator → 2 R•R• + Bu₃SnH → RH + Bu₃Sn• | Generation of initial radicals from an initiator like AIBN, followed by formation of the chain-carrying tributyltin radical. | Initiator: Catalytic (e.g., 0.01-0.1 eq.) |

| Propagation | C₉H₁₀BrCO₂CH₃ + Bu₃Sn• → •C₉H₁₀CO₂CH₃ + Bu₃SnBr | The tributyltin radical abstracts the bromine atom from this compound. | Reactants are consumed in a 1:1 molar ratio within the cycle. |

| •C₉H₁₀CO₂CH₃ + Bu₃SnH → C₉H₁₁CO₂CH₃ + Bu₃Sn• | The resulting carbon radical is quenched by hydrogen abstraction from tributyltin hydride, regenerating the tin radical. | Radical Propagator (Bu₃SnH): Stoichiometric (≥ 1.0 eq.) | |

| Termination | Bu₃Sn• + •SnBu₃ → Bu₃Sn-SnBu₃•C₉H₁₀CO₂CH₃ + •SnBu₃ → C₉H₁₀(SnBu₃)CO₂CH₃ | Two radicals combine to form a stable, non-radical molecule, terminating the chain. | Occurs with any two radicals present in the system. |

Oxidation and Reduction Reactions

The primary reduction reaction involving this compound is the cleavage of the C-Br bond, replacing the bromine atom with a hydrogen atom. This transformation effectively reduces the α-carbon. A common and efficient method to achieve this is through a radical chain reaction using tributyltin hydride (Bu₃SnH) as the reducing agent and a radical initiator like AIBN. libretexts.org

Alternative reducing agents can also be employed, including other silanes (e.g., tris(trimethylsilyl)silane) or phosphorus-based reagents under radical conditions. Catalytic hydrogenation could also be a viable method, where the compound is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), often with a base to neutralize the HBr formed.

Selective oxidation of this compound presents a synthetic challenge due to the presence of multiple potentially reactive sites: the alkyl chain, the phenyl group, and the α-bromo ester functionality. The goal is to oxidize one part of the molecule while leaving the others intact.

Alkyl Chain Oxidation: Oxidation of the alkyl chain typically targets the benzylic position (C-4), which is activated by the adjacent phenyl group. However, many strong oxidizing agents would also react with the α-bromo ester. A potential approach could involve using milder, more selective reagents. For instance, certain enzymatic or biomimetic systems can perform regioselective C-H oxidation. Another possibility is the use of electrochemical methods, which can sometimes achieve site-selectivity in complex molecules that is difficult to obtain with chemical oxidants. nih.gov

Phenyl Group Oxidation: Oxidation of the aromatic ring itself is generally difficult without disrupting the rest of the molecule. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely cause cleavage of the alkyl chain and react with other parts of the molecule. Specific conditions are required to, for example, introduce a hydroxyl group onto the ring. This often involves electrophilic substitution followed by conversion of the new substituent, a multi-step process that falls outside of direct oxidation.

The selective oxidation of alcohols to aldehydes or ketones is a well-established field, but applying similar selectivity to C-H bonds in a molecule like this compound requires highly specialized catalysts or reagents that can differentiate between the various C-H bonds present. raco.catresearchgate.net

Cyclization Reactions and Ring Formations

This compound is a suitable precursor for intramolecular cyclization to form five-membered ring structures.

Lactone Formation: The molecule can undergo intramolecular nucleophilic substitution to form γ-phenyl-α-butyrolactone. In this reaction, the ester functionality is first hydrolyzed to a carboxylate anion, typically by treatment with a base. This carboxylate then acts as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion to form the cyclic ester, known as a lactone. A similar process is used to cyclize 2,4-dibromobutyric acid to α-bromo-γ-butyrolactone. google.com The reaction is often facilitated by heating.

Table 2: Proposed Pathway for Lactone Formation

| Step | Reagents/Conditions | Intermediate/Product | Description |

| 1. Hydrolysis | NaOH (aq), Heat | 2-bromo-4-phenylbutanoate salt | The methyl ester is saponified to form the corresponding carboxylate salt. |

| 2. Cyclization | Heat / Acidification | γ-Phenyl-α-butyrolactone | The carboxylate attacks the α-carbon, displacing the bromide ion to form the five-membered lactone ring. |

Lactam Formation: To form a lactam (a cyclic amide), the ester group of this compound must first be converted into an amide. This can be achieved by reacting the ester with an amine (R-NH₂). The resulting N-substituted 2-bromo-4-phenylbutanamide can then undergo intramolecular cyclization. Treatment with a non-nucleophilic base deprotonates the amide nitrogen, creating a more potent nucleophile that displaces the α-bromine, yielding an N-substituted γ-lactam.

This compound can serve as a starting material for the synthesis of heterocyclic compounds, such as isoxazoles. The synthesis of isoxazoles often involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne. rsc.orgsphinxsai.com

To utilize this compound in this context, it must first be converted into a suitable dipolarophile (the alkene component). This can be accomplished through a dehydrobromination reaction. By treating the starting material with a non-nucleophilic base (e.g., DBU, DBN), hydrogen bromide (HBr) is eliminated to form Methyl 4-phenylbut-2-enoate. This α,β-unsaturated ester is an excellent substrate for cycloaddition reactions.

The subsequent step involves reacting Methyl 4-phenylbut-2-enoate with a nitrile oxide (R-C≡N⁺-O⁻), which can be generated in situ from an oxime or a hydroximoyl chloride. mdpi.com The [3+2] cycloaddition reaction between the alkene and the nitrile oxide yields a substituted isoxazoline (B3343090) ring, which can then be oxidized to the aromatic isoxazole (B147169) if necessary. This two-step sequence provides a versatile route to isoxazole derivatives starting from this compound. organic-chemistry.org

Strategic Derivatization and Functional Group Interconversions of Methyl 2 Bromo 4 Phenylbutanoate

Transformations at the α-Carbon Stereocenter

The bromine atom at the α-carbon is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2). This reactivity is the basis for introducing a variety of functional groups at this stereocenter.

The bromine atom of methyl 2-bromo-4-phenylbutanoate can be exchanged for other halogens through nucleophilic substitution. The Finkelstein reaction is a classic and effective method for this type of transformation. byjus.comwikipedia.org This Sₙ2 reaction involves treating an alkyl halide with a metal halide salt, driving the equilibrium towards the product by taking advantage of the differential solubility of the halide salts in a chosen solvent. lscollege.ac.in The reaction works exceptionally well for α-carbonyl halides due to the electron-withdrawing nature of the adjacent ester group. lscollege.ac.in

For instance, conversion to the corresponding α-iodo ester can be achieved by treating the bromo compound with sodium iodide in acetone (B3395972). The sodium bromide byproduct is insoluble in acetone and precipitates, driving the reaction to completion. wikipedia.org Similarly, fluorination can be accomplished using potassium fluoride (B91410), often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes with the aid of a crown ether to enhance the solubility and reactivity of the fluoride salt. wikipedia.orgorganic-chemistry.org Chlorination can be achieved by reaction with a chloride salt, such as lithium chloride, in an appropriate solvent.

Table 1: Representative Conditions for Halogen Exchange Reactions

| Target Compound | Reagents | Solvent | General Conditions |

|---|---|---|---|

| Methyl 2-chloro -4-phenylbutanoate | Lithium chloride (LiCl) | Acetone, DMF | Heating under reflux |

| Methyl 2-fluoro -4-phenylbutanoate | Potassium fluoride (KF) | DMF, DMSO | Heating, often with a phase-transfer catalyst or crown ether |

| Methyl 2-iodo -4-phenylbutanoate | Sodium iodide (NaI) | Acetone | Reflux |

The α-bromo ester can be converted to valuable α-hydroxy or α-amino esters, which are important building blocks for many biologically active molecules.

α-Hydroxy Esters: The synthesis of methyl 2-hydroxy-4-phenylbutanoate can be achieved by direct nucleophilic substitution of the bromide using a hydroxide (B78521) source, such as sodium or potassium hydroxide, in an aqueous solvent mixture. Care must be taken to control the reaction conditions to favor substitution over elimination, which is a competing side reaction.

α-Amino Esters: Direct reaction with ammonia (B1221849) can yield the corresponding α-amino ester, a reaction analogous to the synthesis of α-amino acids from α-bromo acids. libretexts.org However, this method can lead to over-alkylation. masterorganicchemistry.com A more controlled and widely used method is the Gabriel synthesis. wikipedia.orgbyjus.com This procedure involves reacting the bromo ester with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. The nitrogen in phthalimide is a suitable nucleophile but the resulting product's nitrogen is non-nucleophilic, preventing further reaction. masterorganicchemistry.com The desired primary amine is then liberated from the phthalimide intermediate by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. wikipedia.orgbyjus.com

Table 2: Synthetic Routes to α-Hydroxy and α-Amino Esters

| Target Compound | Method | Key Reagents | Typical Workup |

|---|---|---|---|

| Methyl 2-hydroxy-4-phenylbutanoate | Nucleophilic Substitution | NaOH or KOH in H₂O/THF | Acidification and extraction |

The α-position can also be functionalized to introduce cyano or nitro groups, which are versatile functionalities for further synthetic transformations.

α-Cyano Esters: The formation of methyl 2-cyano-4-phenylbutanoate is typically achieved via a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. The reaction is generally carried out in a polar aprotic solvent like DMSO or DMF, which effectively solvates the cation of the salt while leaving the cyanide anion highly nucleophilic. This leads to an efficient Sₙ2 displacement of the bromide.

α-Nitro Esters: The conversion to methyl 2-nitro-4-phenylbutanoate can be accomplished by reacting the bromoester with a nitrite (B80452) salt, such as sodium nitrite. A key challenge in this synthesis is the potential formation of an isomeric nitrite ester, which can lead to undesired side products. To circumvent this, the reaction is often performed in dimethylformamide (DMF) in the presence of a scavenger like phloroglucinol (B13840) or resorcinol, which reacts with any nitrite ester as it forms, thus preserving the desired α-nitroester product. google.com

Table 3: Synthesis of α-Cyano and α-Nitro Esters

| Target Compound | Reagents | Solvent | Key Considerations |

|---|---|---|---|

| Methyl 2-cyano-4-phenylbutanoate | NaCN or KCN | DMSO, DMF | Standard Sₙ2 conditions |

| Methyl 2-nitro-4-phenylbutanoate | NaNO₂, Phloroglucinol | DMF | Scavenger prevents destruction of the product by isomeric nitrite ester. google.com |

Ester Group Modifications

The methyl ester group of this compound provides another handle for chemical modification, primarily through hydrolysis or transesterification.

The ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-bromo-4-phenylbutanoic acid, under either acidic or basic conditions. nih.gov

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol (B129727). A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid. chemspider.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is essentially the reverse of a Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Table 4: Conditions for Ester Hydrolysis

| Reaction | Catalyst | Reagents | Conditions | Product |

|---|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH | Water/THF | Heat/Reflux, followed by acid workup | 2-Bromo-4-phenylbutanoic acid |

| Acid-Catalyzed Hydrolysis | H₂SO₄ | Excess Water | Heat/Reflux | 2-Bromo-4-phenylbutanoic acid |

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base and is typically an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of a catalytic amount of a strong acid (e.g., H₂SO₄), the ester is heated in a large excess of the desired alcohol (e.g., ethanol). The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. youtube.com

Base-Catalyzed Transesterification: This method involves a catalytic amount of a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester). The alkoxide acts as a potent nucleophile in a nucleophilic acyl substitution reaction. The reaction is run in the corresponding alcohol as the solvent to shift the equilibrium toward the desired product. masterorganicchemistry.comresearchgate.net

Table 5: Conditions for Transesterification

| Desired Product | Catalyst | Reagents | General Conditions |

|---|---|---|---|

| Ethyl 2-bromo-4-phenylbutanoate | Acid (H₂SO₄) | Ethanol (B145695) (solvent) | Heat/Reflux |

| Ethyl 2-bromo-4-phenylbutanoate | Base (NaOEt) | Ethanol (solvent) | Heat/Reflux |

| Isopropyl 2-bromo-4-phenylbutanoate | Acid (H₂SO₄) | Isopropanol (solvent) | Heat/Reflux |

Reduction to Brominated Alcohols

The reduction of the ester group in this compound to a primary alcohol yields 2-bromo-4-phenylbutan-1-ol. This transformation requires careful selection of a reducing agent to ensure selectivity, preserving the carbon-bromine bond and the aromatic ring. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing esters, they can also readily cleave the carbon-bromine bond through hydrogenolysis.

Therefore, milder or more selective reagents are generally preferred. Sodium borohydride (B1222165) (NaBH₄), typically unreactive towards esters, can be used in the presence of activating additives or in specific solvent systems like a mixture of tetrahydrofuran (B95107) and methanol to achieve the desired reduction. Another effective reagent is diisobutylaluminium hydride (DIBAL-H), which can reduce esters to alcohols, often at low temperatures to control reactivity and prevent side reactions. The general transformation is outlined below:

Reaction Scheme: Reduction of this compound

Reactant: this compound

Product: 2-bromo-4-phenylbutan-1-ol

Process: The ester functional group is converted to a primary alcohol.

| Reducing Agent | Typical Conditions | Outcome |

| Sodium Borohydride (with additives) | e.g., NaBH₄/LiCl in diglyme | Selective reduction of the ester to an alcohol. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane, -78 °C to 0 °C | Controlled reduction to the alcohol is possible. |

| Lithium Borohydride (LiBH₄) | Ethers (e.g., THF, Diethyl ether) | More reactive than NaBH₄, can reduce esters selectively. |

Transformations Involving the Phenyl Ring and Alkyl Chain

The presence of both a modifiable alkyl chain and an aromatic ring allows for a wide range of synthetic strategies to further functionalize the molecule.

Electrophilic Aromatic Substitution on the Phenyl Group

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. lumenlearning.comlibretexts.org The existing alkyl chain substituent on the benzene (B151609) ring influences the position of the incoming electrophile. An alkyl group is generally considered an activating group and an ortho, para-director. This is because it donates electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack is at the ortho or para positions. libretexts.orglibretexts.org

The mechanism proceeds in two main steps: the initial attack of the electrophile on the aromatic ring to form the resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. lumenlearning.comlibretexts.org

Table of Potential Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents | Electrophile | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | Methyl 2-bromo-4-(2-nitrophenyl)butanoate and Methyl 2-bromo-4-(4-nitrophenyl)butanoate. libretexts.org |

| Halogenation | Br₂ / FeBr₃ | Bromonium ion (Br⁺) | Methyl 2-bromo-4-(2-bromophenyl)butanoate and Methyl 2-bromo-4-(4-bromophenyl)butanoate. nih.gov |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Carbocation (R⁺) | Ortho- and para-alkylated derivatives. libretexts.org |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Acylium ion (R-CO⁺) | Ortho- and para-acylated derivatives. |

The steric hindrance from the relatively bulky butanoate chain may influence the ratio of ortho to para products, often favoring the para isomer where there is less steric clash.

Alkyl Chain Modifications and Chain Elongation

The alkyl chain of this compound is a key site for modification, particularly through reactions involving the carbon-bromine bond. The bromine atom at the alpha position to the ester carbonyl group makes the corresponding alpha-carbon susceptible to nucleophilic substitution. This allows for the introduction of various functional groups or the extension of the carbon skeleton.

Chain elongation can be achieved by reacting the bromoester with a nucleophile that can subsequently be transformed. For instance, reaction with sodium cyanide would replace the bromine with a nitrile group. The nitrile can then be hydrolyzed to a carboxylic acid, effectively adding a carbon atom and creating a substituted succinic acid derivative.

Another powerful method for chain elongation involves the formation of an organometallic reagent, such as a Reformatsky reagent (using zinc) or an organocuprate, which can then react with electrophiles like aldehydes or ketones to build more complex molecular architectures. The effect of alkyl chain length can be significant in influencing the biological or chemical properties of related compounds. researchgate.net

Selective Hydrogenation of the Aromatic Ring

Selective hydrogenation of the phenyl group in this compound to a cyclohexyl ring presents a significant chemical challenge. The goal is to reduce the aromatic ring without causing hydrogenolysis of the carbon-bromine bond or reduction of the ester group. Standard hydrogenation catalysts like Palladium on carbon (Pd/C) are often too reactive and would likely cleave the C-Br bond.

Achieving this selectivity typically requires specialized catalyst systems and controlled reaction conditions. google.comnih.gov

Rhodium-based catalysts: Catalysts such as Rhodium on alumina (B75360) (Rh/Al₂O₃) or on carbon (Rh/C) are often used for the hydrogenation of aromatic rings under milder conditions than those required for platinum or palladium, which can sometimes spare halogen substituents.

Ruthenium-based catalysts: Certain ruthenium catalysts, both homogeneous and heterogeneous, have shown high selectivity for arene hydrogenation while tolerating other functional groups. nih.gov

Reaction Conditions: High pressure and the use of specific solvents can also influence the selectivity of the hydrogenation process.

Successful selective hydrogenation would yield Methyl 2-bromo-4-cyclohexylbutanoate , a compound where the aromatic character has been removed, leading to a more flexible, three-dimensional structure while retaining the key bromo-ester functionality for further synthetic elaboration.

Applications of Methyl 2 Bromo 4 Phenylbutanoate in Advanced Organic Synthesis

Role as a Versatile Chiral Building Block

The presence of a chiral center at the C-2 position allows for the synthesis of enantiomerically pure forms of Methyl 2-bromo-4-phenylbutanoate, which are highly sought after as building blocks for asymmetric synthesis. The differential biological activity of enantiomers in pharmaceutical and agrochemical compounds underscores the importance of such chiral synthons.

Synthesis of Enantiopure Pharmaceutical Intermediates

A primary application of chiral this compound lies in the synthesis of enantiopure pharmaceutical intermediates, most notably for Angiotensin-Converting Enzyme (ACE) inhibitors. ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. The therapeutic efficacy of many of these drugs is highly dependent on their stereochemistry.

Optically active (R)-2-hydroxy-4-phenylbutanoate esters are key precursors for the production of several ACE inhibitors, including benazepril (B1667978), cilazapril, quinapril, and ramipril. byjus.com These hydroxy esters are typically synthesized from the corresponding 2-oxo-4-phenylbutanoate precursor. This compound serves as a crucial starting material for accessing these intermediates. The bromine atom can be readily displaced by a hydroxyl group through nucleophilic substitution, often with inversion of configuration, providing a stereocontrolled route to the desired (R)-2-hydroxy-4-phenylbutanoate.

For instance, in the synthesis of benazepril, a key step involves the condensation of a derivative of (S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H- byjus.combenzazepin-2-one with an activated form of ethyl (R)-2-hydroxy-4-phenylbutyrate. mpg.de The enantiopure (R)-2-hydroxy-4-phenylbutyrate is accessible from (S)-Methyl 2-bromo-4-phenylbutanoate. A patent for the preparation of benazepril describes the condensation of the trifluoromethane (B1200692) sulphonic ester of ethyl (R)-2-hydroxy-4-phenylbutyrate with the benzazepinone (B8055114) intermediate. mpg.de

The synthesis of these vital pharmaceutical intermediates highlights the strategic importance of this compound as a chiral building block, enabling the efficient and stereoselective production of life-saving medications.

Access to Biologically Active Compounds

Beyond its established role in the synthesis of ACE inhibitors, the chemical reactivity of this compound opens avenues to a broader range of biologically active compounds. The 4-phenylbutanoate moiety is a structural motif found in various compounds with diverse pharmacological activities.

One important class of molecules accessible from this bromoester are γ-butyrolactones. These five-membered lactone rings are present in a multitude of natural products and exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The intramolecular cyclization of 2-substituted-4-phenylbutanoates can lead to the formation of γ-butyrolactones. For example, the synthesis of β-phenyl-γ-butyrolactones has been achieved through various synthetic routes. scielo.org.mx The bromo-group in this compound can be exploited to introduce the necessary functionality to facilitate such cyclizations, providing access to chiral lactones with potential therapeutic applications. The synthesis of borylated α-methylene-γ-butyrolactones, which have shown antipancreatic cancer activities, further illustrates the potential of related bromo-lactone precursors in medicinal chemistry. nih.gov

Contribution to Complex Molecular Architectures

The utility of this compound extends to the construction of more complex molecular frameworks, serving as a foundational element in the synthesis of natural products and as a scaffold for advanced materials.

Precursor for Natural Product Synthesis

While specific examples of the direct use of this compound in the total synthesis of a natural product are not extensively documented, its structural components and reactivity profile make it a plausible precursor for various natural product classes. Many natural products contain the γ-butyrolactone core, which, as previously mentioned, can be synthesized from this bromoester. The synthesis of chiral lactones is a common objective in natural product synthesis. byjus.com

Scaffold for Material Science Applications (e.g., Polymers, Dyes)

The reactive nature of the carbon-bromine bond in this compound suggests its potential application as a functional monomer or initiator in polymer chemistry. For instance, α-bromo-γ-butyrolactone has been successfully utilized as a comonomer in ring-opening polymerization to create copolymers with active grafting sites for subsequent single-electron transfer living radical polymerization (SET-LRP). rsc.org This approach allows for the synthesis of well-defined graft copolymers with degradable backbones. By analogy, this compound could potentially be incorporated into polyester (B1180765) chains, with the bromine atom serving as a handle for further functionalization or for initiating "grafting-from" polymerization to create complex polymer architectures. Such materials could have applications in drug delivery, tissue engineering, and other biomedical fields.

In the realm of dye synthesis, coumarins are an important class of fluorescent dyes. The synthesis of substituted coumarins can be achieved from phenolic precursors and β-keto esters. clockss.org While not a direct application, the 4-phenylbutanoate structure could potentially be modified and cyclized to form coumarin (B35378) derivatives. The bromo-functionality offers a site for further chemical modification to tune the photophysical properties of such potential dyes.

Methodological Development in Carbon-Carbon Bond Formation

The development of new methods for constructing carbon-carbon bonds is a central theme in organic synthesis. This compound, as an α-halo ester, is an ideal substrate for a variety of such reactions.

One of the most prominent carbon-carbon bond-forming reactions involving α-halo esters is the Reformatsky reaction . byjus.comwikipedia.org This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate can then react with a variety of electrophiles, such as aldehydes, ketones, and imines, to form β-hydroxy esters or related compounds. The Reformatsky reaction is particularly useful because the organozinc reagents are generally less reactive than Grignard reagents or organolithium compounds, which allows for better functional group tolerance. wikipedia.org

The general mechanism of the Reformatsky reaction is as follows:

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-halo ester to form an organozinc bromide.

Enolate Formation: The organozinc intermediate exists as a zinc enolate.

Nucleophilic Addition: The zinc enolate adds to the carbonyl group of an aldehyde or ketone.

Workup: Acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.

This compound can be employed in the Reformatsky reaction to synthesize a range of β-hydroxy esters, which are themselves valuable synthetic intermediates. For example, its reaction with an aldehyde would yield a product with a newly formed carbon-carbon bond and a secondary alcohol, which can be further manipulated. The stereochemical outcome of the Reformatsky reaction can sometimes be controlled, leading to the diastereoselective formation of new stereocenters.

Beyond the classic Reformatsky reaction, α-bromo esters like this compound can participate in other carbon-carbon bond-forming reactions, including nucleophilic substitution with various carbon nucleophiles. These reactions allow for the introduction of a wide array of substituents at the α-position, further expanding the synthetic utility of this versatile building block.

Organometallic Reactions Utilizing the α-Bromine

The α-bromine atom in this compound is susceptible to reaction with various metals to form organometallic reagents. These reagents, in turn, can participate in a range of carbon-carbon bond-forming reactions. While specific examples detailing the direct use of this compound in the formation of Grignard or organolithium reagents are not extensively documented in the provided search results, the general reactivity of α-bromo esters is well-established in organometallic chemistry. msu.edu

The formation of a Grignard reagent, for instance, would involve the reaction of this compound with magnesium metal. The resulting organomagnesium compound could then act as a nucleophile, reacting with various electrophiles. Similarly, reaction with a strong reducing metal like lithium would generate an organolithium reagent, a more reactive nucleophile. msu.edu

A key application that relies on the reactivity of the α-bromo position is in the synthesis of ACE inhibitors like Enalapril and Lisinopril. scielo.brnih.gov The synthesis of these molecules often involves the reaction of a compound similar in structure to this compound with an amino acid derivative. This nucleophilic substitution reaction, where the amino group displaces the bromide, is a fundamental step in building the backbone of these important pharmaceuticals.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira type)

The α-bromine atom of this compound also makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org While a direct Suzuki coupling of this compound is not explicitly described in the provided results, the reaction of similar bromo-substituted esters is known. For instance, a study on the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrates the feasibility of Suzuki coupling at a bromine-substituted carbon. nih.gov In a hypothetical Suzuki reaction with this compound, the α-bromine would be replaced by an aryl, vinyl, or alkyl group from the corresponding boronic acid or ester, leading to a variety of substituted phenylbutanoate derivatives.

Heck Reaction:

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govthieme-connect.de Generally, the Heck reaction involves aryl or vinyl halides. organic-chemistry.org While the direct participation of an alkyl bromide like the one in this compound in a classical Heck reaction is less common, variations of the Heck reaction involving alkyl halides have been developed. nih.gov These reactions often require specific catalysts and conditions to proceed efficiently.

Sonogashira Coupling:

The Sonogashira coupling reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgresearchgate.net This reaction is a cornerstone for the synthesis of substituted alkynes. Similar to the Heck reaction, the classical Sonogashira reaction typically employs aryl or vinyl halides. organic-chemistry.org The direct coupling of an alkyl bromide like this compound would represent a less conventional application of this methodology, though advancements in catalyst design are continually expanding the scope of such reactions. nih.govnih.govpitt.edu

Advanced Analytical Techniques and Computational Chemistry in the Study of Methyl 2 Bromo 4 Phenylbutanoate

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone for the analysis of methyl 2-bromo-4-phenylbutanoate, offering non-destructive insights into its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, NOESY)

High-resolution NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

1D NMR: The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For instance, the protons of the methyl ester group would appear as a singlet, while the protons in the phenylbutanoate chain would exhibit more complex splitting patterns (e.g., doublets, triplets, or multiplets) based on their adjacent protons. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. beilstein-journals.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the proton network along the butyrate (B1204436) chain. An HSQC spectrum correlates each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining the spatial proximity of atoms. For this compound, NOESY can reveal through-space interactions between protons, which is instrumental in confirming the molecule's conformation in solution.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from similar structures. Actual values would be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl group | ~7.2-7.4 (m) | ~126-141 |

| CH attached to Br | ~4.2-4.5 (t) | ~45-55 |

| CH₂ adjacent to phenyl | ~2.7-2.9 (t) | ~30-40 |

| CH₂ in butyrate chain | ~2.1-2.4 (m) | ~30-40 |

| OCH₃ (ester) | ~3.7 (s) | ~50-55 |

| C=O (ester) | - | ~170-175 |

s = singlet, t = triplet, m = multiplet

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis